16,16-dimethyl-PGE1 16,16-dimethyl-PGE1 16,16-dimethyl-PGE1 is a prostanoid.
Brand Name: Vulcanchem
CAS No.: 41692-15-3
VCID: VC21222999
InChI: InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1
SMILES: CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol

16,16-dimethyl-PGE1

CAS No.: 41692-15-3

Cat. No.: VC21222999

Molecular Formula: C22H38O5

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

16,16-dimethyl-PGE1 - 41692-15-3

Specification

CAS No. 41692-15-3
Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1
Standard InChI Key RQOFITYRYPQNLL-ZWSAOQBFSA-N
Isomeric SMILES CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
SMILES CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Canonical SMILES CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Introduction

Chemical Structure and Properties

16,16-dimethyl-PGE1 is a prostanoid with the molecular formula C22H38O5 and a molecular weight of 382.5 g/mol. The IUPAC name for this compound is 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid . This molecule is characterized by the addition of two methyl groups at the 16th carbon position of the prostaglandin E1 backbone, which significantly alters its metabolic stability and pharmacological profile compared to the native prostaglandin.

The compound features four defined atom stereocenters and one defined bond stereocenter, contributing to its specific three-dimensional structure and biological activity . These structural features are crucial for the compound's receptor binding and subsequent physiological effects.

Table 1: Chemical Properties of 16,16-dimethyl-PGE1

PropertyValue
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
XLogP34
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count13
Topological Polar Surface Area94.8 Ų
Defined Atom Stereocenter Count4
Defined Bond Stereocenter Count1

16,16-dimethyl-PGE1 belongs to the lipid classification group of fatty acyls, specifically under eicosanoids and prostaglandins . The compound's relatively high XLogP3 value of 4 indicates moderate lipophilicity, which influences its absorption and distribution properties in biological systems.

Pharmacological Effects on Gastric Mucosa

One of the well-documented effects of 16,16-dimethyl-PGE1 is its influence on gastric mucosal microcirculation. Research has demonstrated that the compound's effects vary significantly depending on the route of administration.

Topical Application Effects

When applied topically to the gastric mucosa in anaesthetized rats, 16,16-dimethyl-PGE1 exhibits a dose-dependent increase in red blood cell velocity (VRBC) without altering acid output at most concentrations. This effect was observed at concentrations as low as 0.005 microgram per milliliter, demonstrating the compound's high potency . The increased blood flow might contribute to the gastroprotective properties associated with this prostaglandin analog.

Additionally, topical application of 16,16-dimethyl-PGE1 was observed to enhance mucus secretion, particularly at higher doses, which was evidenced by an impaired resolution of TV images during experimental observations . This increased mucus production may provide an additional protective mechanism for the gastric mucosa.

ParameterTopical ApplicationIntravenous Administration
Red Blood Cell Velocity (VRBC)Dose-dependent increaseSignificant decrease
Acid OutputGenerally unaffected (except at very high doses)Decreased
Mucus SecretionIncreased (especially at higher doses)Not reported
Systemic Blood PressureNot significantly affectedInitial transient decrease

Reproductive Applications

Research has identified significant applications for 16,16-dimethyl-PGE1 derivatives in reproductive medicine, particularly related to pregnancy termination.

Abortifacient Properties

Clinical trials have demonstrated that 16,16-dimethyl-trans-delta 2-PGE1 methyl ester, when administered as vaginal suppositories, is highly effective in inducing mid-trimester termination of pregnancies . This application represents one of the most well-documented clinical uses of derivatives of this prostaglandin analog.

Pharmacokinetics

Following administration of vaginal suppositories containing 1 mg of 16,16-dimethyl-trans-delta 2-PGE1 methyl ester in clinical studies, maximum plasma levels were observed to be in the range of 100-350 pg/ml . These levels are comparable to those previously observed for 16,16-dimethyl-PGE2, suggesting similar pharmacokinetic properties between these related compounds .

Analytical Methods

The development of sensitive analytical methods has been crucial for studying the pharmacokinetics and metabolism of 16,16-dimethyl-PGE1. Gas chromatography-mass spectrometry (GC-MS) methods have been developed for the quantitation of the compound in patient plasma.

Researchers have synthesized di-deuterated and di-tritiated 16,16-dimethyl-trans-delta 2-PGE1 for use as carrier/internal standards in GC-MS analysis . Despite containing only two deuterium atoms, this approach allows for detection limits as low as 40 pg per injection, enabling accurate measurement of the low plasma concentrations typically observed in clinical applications .

Comparative Pharmacology

16,16-dimethyl-PGE1 shares structural similarities with other prostaglandin analogs, particularly 16,16-dimethyl-PGE2, but with distinct pharmacological profiles.

Molecular Mechanisms

The biological effects of prostaglandin analogs like 16,16-dimethyl-PGE1 involve complex cellular signaling pathways. Though direct evidence for 16,16-dimethyl-PGE1 is limited in the search results, insights can be gained from studies of related compounds.

Research on 11-Deoxy,16,16-dimethyl prostaglandin E2 has identified several proteins induced by this compound that may contribute to its cytoprotective effects. These include elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), heat shock protein 90beta (HSP90beta), glucose-regulated protein 78 (GRP 78), and actin .

The collective expression of these proteins suggests that the cytoprotective mechanisms may involve alterations in cytoskeletal organization and/or stimulation of an endoplasmic reticulum (ER) stress response . Similar mechanisms might potentially be involved in the biological effects of 16,16-dimethyl-PGE1, though specific studies would be needed to confirm this hypothesis.

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